优迪斯托明 N

描述

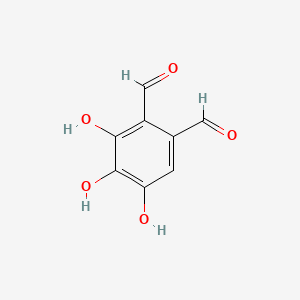

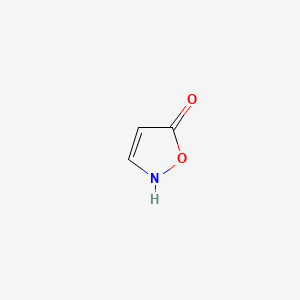

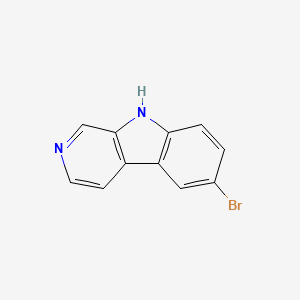

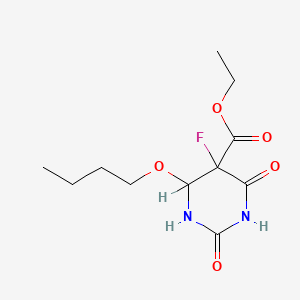

Eudistomins are β-carboline derivatives, isolated from ascidians (marine tunicates of the family Ascidiacea), like Ritterella sigillinoides, Lissoclinum fragile, or Pseudodistoma aureum . Eudistomin N is one of the types of Eudistomins .

Synthesis Analysis

Eudistomin Y class compounds, which are a series of β-carbolines, were synthesized using bromo-substituted tryptamines and bromo-substituted phenylglyoxals as the key intermediates . The synthesis was achieved via the acid-catalyzed Pictet-Spengler reaction . A new molecular entity (EU-5) derived from eudistomin U was synthesized with a total yield of 46% .Chemical Reactions Analysis

Eudistomins Y1–Y7 and their derivatives were synthesized via the acid-catalyzed Pictet-Spengler reaction . A highly selective and captivating metal-free cross-dehydrogenative coupling for the cross-coupling of two reactive nucleophiles such as tetrahydro-β-carboline and indoles is developed .科学研究应用

合成与细胞毒性

优迪斯托明,特别是优迪斯托明 U,已被合成并评估了其对各种癌细胞系和人类病原体的细胞毒性。优迪斯托明 U 的高效合成,涉及毕氏勒-纳皮尔斯基环化和铃木交叉偶联等关键反应,已显示出对革兰氏阳性细菌的有效抗菌活性 (Roggero、Giulietti 和 Mulcahy,2014)。

DNA 结合研究

专注于优迪斯托明 U(一种 β-咔啉类分子)的研究探索了其与 DNA 结合的能力。光谱(紫外-可见、热变性、圆二色谱)和量热(DSC)数据表明,优迪斯托明 U 通过一种比其同类其他成员更复杂的方式弱结合到 DNA (Giulietti、Tate、Cai、Cho 和 Mulcahy,2016)。

靶向癌症和病毒感染中的蛋白质合成

优迪斯托明 C(EudiC)是一种相关化合物,它靶向 40S 核糖体并抑制蛋白质翻译。这一作用促成了其有效的抗肿瘤和抗病毒活性,使其成为癌症和病毒学领域研究的重点 (Ota 等,2016)。

抗菌活性

已分离出几种优迪斯托明衍生物,如优迪斯托明 Y1-Y7,并评估了它们的抗菌活性。例如,优迪斯托明 Y6 对革兰氏阳性细菌(如表皮葡萄球菌和枯草芽孢杆菌)表现出中等的抗菌活性,展示了优迪斯托明在开发新型抗菌剂方面的潜力 (Wang、Nam、Lee 和 Kang,2008)。

药理学潜力

由于优迪斯托明产生了几种生物碱,如优迪斯托明,这些生物碱表现出显着的生物活性,因此优迪斯托明一直是药理学的重点。探索这些化合物对于了解它们在药物发现和开发中的潜力至关重要 (Ali、Arshan、Praba 和 Khan,2021)。

调控肌钙蛋白受体通道

发现优迪斯托明衍生物可调节纹状肌中的肌钙蛋白受体 (RyR) 通道和肌浆网 Ca2+ ATP 酶。这一发现为优迪斯托明在治疗与肌肉组织中钙信号相关的疾病中的潜在治疗应用提供了见解 (Diaz-Sylvester、Porta、Juettner、Lv、Fleischer 和 Copello,2014)。

未来方向

Eudistomins have shown potential in cancer drug development . The diversity of marine compounds offers a great advantage for being developed into new drugs because of their unique and complex structures . Therefore, chemical synthesis of marine alkaloids in larger quantities and by sufficient means is necessary to investigate their mode of action and their biological implications .

属性

IUPAC Name |

6-bromo-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-6,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGDOJLQYUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974853 | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eudistomin N | |

CAS RN |

59444-69-8 | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59444-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudistomin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1206905.png)